molecular formula C11H12N2O3 B595057 Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 1848-42-6

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B595057
CAS No.: 1848-42-6
M. Wt: 220.228
InChI Key: KWBCBZVIBDBDFI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of the indazole core, followed by esterification to introduce the ethyl carboxylate group. The process requires precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both keto and ester functional groups.

Properties

IUPAC Name

ethyl 2-methyl-3-oxoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBCBZVIBDBDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701254
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-42-6
Record name Ethyl 2,3-dihydro-2-methyl-3-oxo-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1848-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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